
2,4,6,8-Decatetraenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of four conjugated double bonds within its ten-carbon chain, making it a polyunsaturated fatty acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of specific starting materials and catalysts. One common method involves the condensation of vicinal dicarbonyl compounds with urea or methylurea, catalyzed by heteropolyoxometalates such as Keggin-type H3PW12O40 . The reaction conditions are environmentally benign and simple, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of 2,4,6,8-Decatetraenoic acid may involve more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a method used for related compounds
化学反応の分析
Types of Reactions
2,4,6,8-Decatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in 2,4,6,8-Decatetraenoic acid can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce saturated fatty acids. Substitution reactions can introduce different functional groups into the molecule, creating a variety of derivatives .
科学的研究の応用
2,4,6,8-Decatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their reactions.
Biology: Research on its biological activity and interactions with enzymes and other biomolecules is ongoing.
Medicine: Potential therapeutic applications are being explored, particularly in the context of lipid metabolism and related diseases.
Industry: It is used in the synthesis of specialized materials and as a precursor for other chemical compounds
作用機序
The mechanism by which 2,4,6,8-Decatetraenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Decadienal: A related compound with two double bonds, known for its role in lipid oxidation and flavor development in foods.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are studied for their antiproliferative activity.
Uniqueness
2,4,6,8-Decatetraenoic acid is unique due to its four conjugated double bonds, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for research in various scientific fields, as it can undergo a wide range of chemical reactions and interact with different biological targets .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
deca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12) |
InChIキー |
XJMGDZBZBKBSLJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



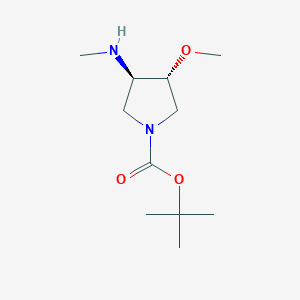
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
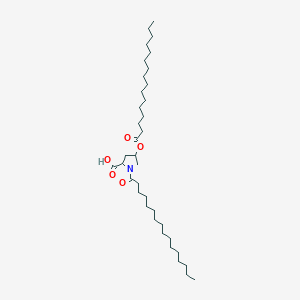

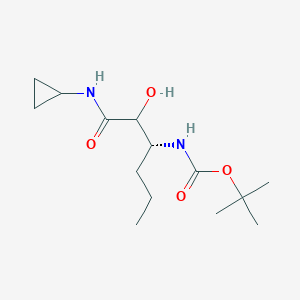
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)

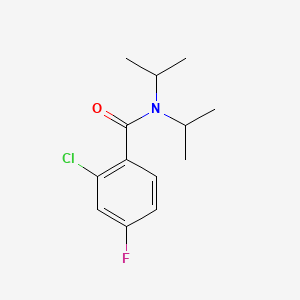
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
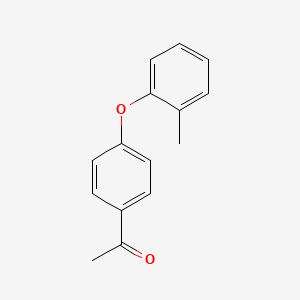
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
